molecular formula C4H4Cl4O2 B14650882 cis-anti-cis-2,3,5,6-Tetrachlorodioxane CAS No. 50695-44-8

cis-anti-cis-2,3,5,6-Tetrachlorodioxane

Cat. No.: B14650882
CAS No.: 50695-44-8
M. Wt: 225.9 g/mol
InChI Key: YLVGPWIKMNWIOD-GNSDDBTRSA-N
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Description

cis-anti-cis-2,3,5,6-Tetrachlorodioxane: is a chemical compound that belongs to the family of dioxanes, which are heterocyclic organic compounds. This compound is characterized by the presence of four chlorine atoms attached to the dioxane ring, specifically at the 2, 3, 5, and 6 positions. The unique arrangement of these chlorine atoms gives rise to its specific stereochemistry, denoted as cis-anti-cis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-anti-cis-2,3,5,6-Tetrachlorodioxane typically involves the chlorination of dioxane derivatives. One common method is the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.

Chemical Reactions Analysis

Types of Reactions: cis-anti-cis-2,3,5,6-Tetrachlorodioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated dioxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated dioxane compounds.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated dioxane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic conditions.

Major Products Formed:

    Oxidation: Chlorinated dioxane derivatives.

    Reduction: Less chlorinated dioxane compounds.

    Substitution: Hydroxylated dioxane derivatives.

Scientific Research Applications

cis-anti-cis-2,3,5,6-Tetrachlorodioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-anti-cis-2,3,5,6-Tetrachlorodioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    cis-1,2-Dichloroethene: A simpler chlorinated compound with cis-trans isomerism.

    cis-1,2-Dichlorocyclohexane: Another chlorinated compound with cis-trans isomerism in a cyclic structure.

    cis-1,2-Dichloropropene: A chlorinated compound with cis-trans isomerism and an alkene group.

Uniqueness: cis-anti-cis-2,3,5,6-Tetrachlorodioxane is unique due to its specific arrangement of chlorine atoms on the dioxane ring, which imparts distinct stereochemical properties. This unique stereochemistry influences its reactivity and interactions with other molecules, making it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

50695-44-8

Molecular Formula

C4H4Cl4O2

Molecular Weight

225.9 g/mol

IUPAC Name

(2R,3S,5S,6R)-2,3,5,6-tetrachloro-1,4-dioxane

InChI

InChI=1S/C4H4Cl4O2/c5-1-2(6)10-4(8)3(7)9-1/h1-4H/t1-,2+,3-,4+

InChI Key

YLVGPWIKMNWIOD-GNSDDBTRSA-N

Isomeric SMILES

[C@H]1([C@@H](O[C@H]([C@H](O1)Cl)Cl)Cl)Cl

Canonical SMILES

C1(C(OC(C(O1)Cl)Cl)Cl)Cl

Origin of Product

United States

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